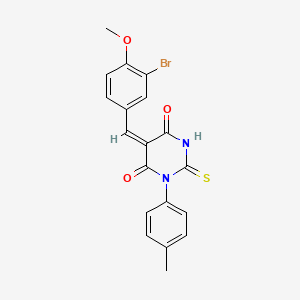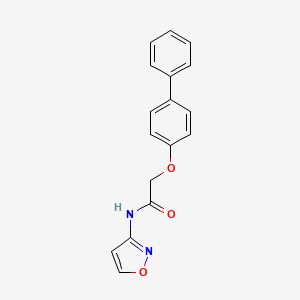![molecular formula C17H14F3NO B4654054 1-(4-methylphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B4654054.png)
1-(4-methylphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one
描述
1-(4-methylphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one, commonly known as MPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
科学研究应用
MPTP has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. MPTP has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been used as a precursor for the synthesis of various pharmaceuticals, including anti-inflammatory drugs, antihistamines, and antidepressants.
作用机制
The mechanism of action of MPTP is not fully understood. However, it is believed to interact with various biological targets, including enzymes, receptors, and ion channels. MPTP has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
MPTP has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antitumor, and analgesic activities. It has also been shown to exhibit antioxidant activity and to inhibit the production of reactive oxygen species (ROS). MPTP has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a critical role in the elimination of cancer cells.
实验室实验的优点和局限性
MPTP has several advantages and limitations for lab experiments. One of the major advantages of MPTP is its potent antitumor activity against various cancer cell lines. It is also relatively easy to synthesize and has a high yield. However, MPTP has several limitations, including its potential toxicity and lack of selectivity towards specific biological targets.
未来方向
There are several future directions for the research and development of MPTP. One of the most promising areas of research is the development of MPTP-based antitumor agents. Researchers are also exploring the potential applications of MPTP in the field of material science, including the development of new materials with unique properties. Furthermore, the development of novel synthetic methods for MPTP could lead to the discovery of new compounds with potent biological activity.
Conclusion:
In conclusion, MPTP is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MPTP have been discussed in detail in this paper. Further research is needed to fully understand the potential applications of MPTP in various fields.
属性
IUPAC Name |
(E)-1-(4-methylphenyl)-3-[2-(trifluoromethyl)anilino]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO/c1-12-6-8-13(9-7-12)16(22)10-11-21-15-5-3-2-4-14(15)17(18,19)20/h2-11,21H,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXRKMWFLHPDPS-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-methylphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4653972.png)
![2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4653983.png)
![2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B4653991.png)
![3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4653998.png)

![6-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4654017.png)
![1-[(4-methoxyphenyl)sulfonyl]-1H-indole-2,3-dione](/img/structure/B4654025.png)
![1-(3-chlorophenyl)-4-[2-(2-methoxyphenoxy)butanoyl]piperazine](/img/structure/B4654041.png)
![1-(4-fluorophenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4654046.png)
![N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4654050.png)
![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dimethylphenyl)thiourea](/img/structure/B4654053.png)
![3-phenyl-N-[2,2,2-trifluoro-1-{[4-(trifluoromethoxy)phenyl]amino}-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B4654058.png)
![N-{[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4654067.png)
